4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione
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Overview
Description
4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Oxadiazolidine Ring Formation: This step involves the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the oxadiazolidine ring, potentially leading to ring opening.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic ring and the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Oxadiazolidines: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of the thiazolidinone and oxadiazolidine rings, along with the specific substituents, gives this compound distinct chemical and biological properties
Properties
Molecular Formula |
C17H20ClN3O3S2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-10(2)9-19-13(17(3,4)26-16(19)25)21-14(22)20(15(23)24-21)12-7-5-6-11(18)8-12/h5-8,10,13H,9H2,1-4H3 |
InChI Key |
SRUHGGOKLCDHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(C(SC1=S)(C)C)N2C(=O)N(C(=O)O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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